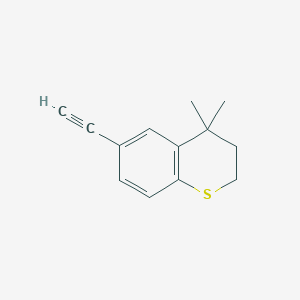
6-Ethynyl-4,4-dimethylthiochroman
Cat. No. B053520
Key on ui cas rn:
118292-06-1
M. Wt: 202.32 g/mol
InChI Key: KVHNVHGCQWNGLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06963002B2
Procedure details


In a 250 ml 4-necked round bottom flask fitted with a mechanical stirrer and reflux condenser, water (41.3 ml) and sodium hydroxide (5.22 g, 0.1305M) are added and heated to a temperature in the range of from about 80° C. to about 90° C. The reaction mixture is stirred, and a solution of 3-[4,4-dimethylthiochroman-6-yl]-3-chloro-2-propene-1-al (3.0 gm, 0.0113 M) is added dropwise in 1,4-dioxane (52.2 ml) under vigorous stirring. The reaction mixture is maintained at a temperature in the range of from about 80° C. to about 90° C. for about 2 hours. After completion of the reaction as determined by TLC, the solvents are distilled off and the product is extracted with ether (15 ml×3). The ether layer is washed with brine (15 ml×3). The organic layer is dried over sodium sulfate, and the solvent is distilled off to get an oily residue. The resulting crude oil is distilled under high vacuum and the vapors are collected at a temperature of about 126° C./0.2 mm as the main product. The main fraction appears as red viscous oil, which upon standing crystallized. Net wt of about 2.00 g, yield of about 87.68%; m.p. in the range of from about 69° C. to about 72° C., purity of about 98% (HPLC). The IR (neat) shows the following absorptions: 3200 cm−1 (C—H-str), 2950 cm−1 (—C═C—H str), 2100 cm−1 (—C═C—). The 1H-NMR (CDCl3), TMS as internal standard shows the following signals δ 1.35 (6H,s), 1.92-1.98 (2H,m), 3.02-3.08 (3H,m), 7.13 (1H,d 8.6 Hz), 7.58 (1H,dd,J 8.6 Hz,2 Hz), 7.99 (1H,d,J 2 Hz). The CI/MS shows m/z 202 (M+).


Name
3-[4,4-dimethylthiochroman-6-yl]-3-chloro-2-propene-1-al
Quantity
3 g
Type
reactant
Reaction Step Two


Yield
87.68%
Identifiers


|
REACTION_CXSMILES
|
O.[OH-].[Na+].[CH3:4][C:5]1([CH3:20])[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([C:15](Cl)=[CH:16]C=O)[CH:13]=2)[S:8][CH2:7][CH2:6]1>O1CCOCC1>[CH3:4][C:5]1([CH3:20])[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([C:15]#[CH:16])[CH:13]=2)[S:8][CH2:7][CH2:6]1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
41.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
5.22 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Two
|
Name
|
3-[4,4-dimethylthiochroman-6-yl]-3-chloro-2-propene-1-al
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(CCSC2=CC=C(C=C12)C(=CC=O)Cl)C
|
|
Name
|
|
|
Quantity
|
52.2 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a 250 ml 4-necked round bottom flask fitted with a mechanical stirrer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
reflux condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated to a temperature in the range of from about 80° C. to about 90° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is maintained at a temperature in the range of from about 80° C. to about 90° C. for about 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvents are distilled off
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the product is extracted with ether (15 ml×3)
|
WASH
|
Type
|
WASH
|
|
Details
|
The ether layer is washed with brine (15 ml×3)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer is dried over sodium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent is distilled off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to get an oily residue
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The resulting crude oil is distilled under high vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the vapors are collected at a temperature of about 126° C./0.2 mm as the main product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
upon standing crystallized
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
of from about 69° C. to about 72° C., purity of about 98% (HPLC)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1(CCSC2=CC=C(C=C12)C#C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 87.68% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
